molecular formula C3H2F2O3 B12586025 1,3-Dioxolan-2-one, 4,4-difluoro- CAS No. 304881-43-4

1,3-Dioxolan-2-one, 4,4-difluoro-

Cat. No.: B12586025
CAS No.: 304881-43-4
M. Wt: 124.04 g/mol
InChI Key: ZTTYKFSKZIRTDP-UHFFFAOYSA-N
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Description

1,3-Dioxolan-2-one, 4,4-difluoro- is an organic compound with the molecular formula C3H2F2O3. It is a derivative of dioxolane, characterized by the presence of two fluorine atoms at the 4th position. This compound is known for its applications in various fields, including chemistry, biology, and industry, particularly in the development of advanced materials and as an additive in lithium-ion batteries .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxolan-2-one, 4,4-difluoro- can be synthesized through a fluorine-chloride substitution reaction. The process involves diluting 4,5-dichloro-1,3-dioxolan-2-one in an organic ether solvent and reacting it with a fluorinating agent under the initiation of an acid binding agent . The reaction conditions are mild, making it suitable for industrial production.

Industrial Production Methods

The industrial production of 1,3-Dioxolan-2-one, 4,4-difluoro- typically follows the same synthetic route as described above. The process is optimized for high selectivity and simplicity, ensuring efficient production on a large scale .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolan-2-one, 4,4-difluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of 1,3-Dioxolan-2-one, 4,4-difluoro- depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives .

Mechanism of Action

The mechanism of action of 1,3-Dioxolan-2-one, 4,4-difluoro- involves its interaction with molecular targets and pathways. In lithium-ion batteries, it acts as an electrolyte additive, forming a thin, stable solid electrolyte interphase (SEI) layer. This layer enhances the cycling efficiency and discharge capacity retention of the batteries . The compound’s interactions with other molecules are governed by its chemical structure and the presence of fluorine atoms, which influence its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxolan-2-one, 4,4-difluoro- is unique due to the presence of two fluorine atoms at the 4th position, which enhances its chemical stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring high-performance materials, such as advanced batteries and specialized chemical reactions .

Properties

CAS No.

304881-43-4

Molecular Formula

C3H2F2O3

Molecular Weight

124.04 g/mol

IUPAC Name

4,4-difluoro-1,3-dioxolan-2-one

InChI

InChI=1S/C3H2F2O3/c4-3(5)1-7-2(6)8-3/h1H2

InChI Key

ZTTYKFSKZIRTDP-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)O1)(F)F

Origin of Product

United States

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